![molecular formula C10H15BClN5O2 B1663799 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid CAS No. 473870-63-2](/img/structure/B1663799.png)
5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid
Overview
Description
“5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid” is a chemical compound that is used in scientific research. It exhibits high complexity due to its intricate structure and offers a wide range of applications, from drug discovery to nanotechnology .
Synthesis Analysis
The synthesis of boronic acids, such as “5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid”, often involves the Suzuki–Miyaura coupling . This process is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid” is complex, contributing to its high perplexity. Phenylboronic acid, a component of this compound, can selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction .Chemical Reactions Analysis
The chemical reactions involving “5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid” can be complex. For instance, the ipso-hydroxylation of arylboronic acids in ethanol has been developed as a mild, green, and highly efficient protocol for the synthesis of substituted phenols . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .Scientific Research Applications
Synthesis of Antiviral Agents
Research by Lewis, McMurry, and Clercq (1993) explored the synthesis of antiviral agents using a process involving 2-amino-6-chloropurine, a close relative of the compound . Although their synthesized compound was found inactive in antiviral assays, this research demonstrates the potential application of similar compounds in antiviral drug development (Lewis, McMurry, & Clercq, 1993).
Improved Synthesis Methods for Antiviral Drugs
Harnden and Jarvest (1985) developed an improved synthesis method for antiviral acyclonucleosides using 2-amino-6-chloropurine. Their method provides an enhanced approach for synthesizing drugs that could potentially be applied to derivatives of 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid (Harnden & Jarvest, 1985).
Mitsunobu Reaction Enhancement
Dai et al. (2013) found that the solubility of 2-amino-6-chloropurine in Mitsunobu solvents could be significantly improved after protecting its exocyclic amino group. This method, applicable to the synthesis of penciclovir (an antiviral drug), could be relevant for enhancing reactions involving 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid (Dai et al., 2013).
Enantioselective Synthesis
Krasnov et al. (2015) synthesized nonracemic N-(2-aminopurin-6-yl)-substituted amino acids, indicating the possibility of enantioselective synthesis with derivatives of 2-amino-6-chloropurine, like the compound (Krasnov et al., 2015).
N-Alkylation and Antiviral Synthesis
Research by Choudary et al. (1994) on the N-alkylation of 2-amino-6-chloropurine highlighted its application in the synthesis of the anti-herpes agent penciclovir. This showcases the potential of using similar compounds for the development of antiviral drugs (Choudary et al., 1994).
Base Substitution in Nucleic Acid Synthesis
The study by Doláková et al. (2003) involved the alkylation of 6-chloropurine and 2-amino-6-chloropurine for nucleic acid synthesis. This process is relevant for the synthesis of modified nucleic acids, which could include derivatives of 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid (Doláková et al., 2003).
Cross-Coupling Reactions in Chemical Synthesis
Clapham et al. (2007) reported the synthesis of pyrimidylboronic acids via cross-coupling reactions, which is a significant process in chemical synthesis. This method could be applicable to the synthesis and modification of 5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid and related compounds (Clapham et al., 2007).
Cytostatic Activity in Cancer Research
The research by Hocek et al. (2000) on the Suzuki-Miyaura reaction of 2-amino-6-chloropurine bases indicated significant cytostatic activity in cancer cell lines. This suggests potential applications of similar compounds in cancer research and treatment (Hocek et al., 2000).
Safety and Hazards
properties
IUPAC Name |
5-(2-amino-6-chloropurin-9-yl)pentylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClN5O2/c12-8-7-9(16-10(13)15-8)17(6-14-7)5-3-1-2-4-11(18)19/h6,18-19H,1-5H2,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHPRPQTCQRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCN1C=NC2=C1N=C(N=C2Cl)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333283 | |
Record name | LMP-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Amino-6-chloropurin-9-yl)pentylboronic acid | |
CAS RN |
473870-63-2 | |
Record name | LMP-420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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